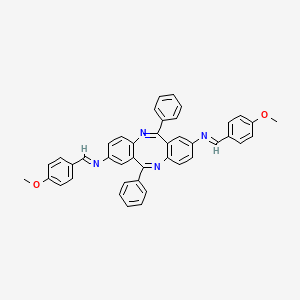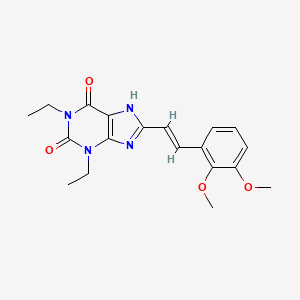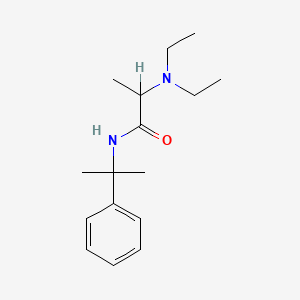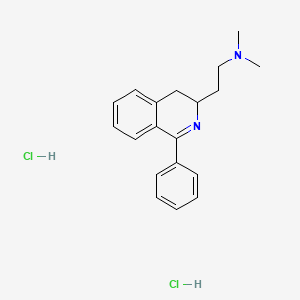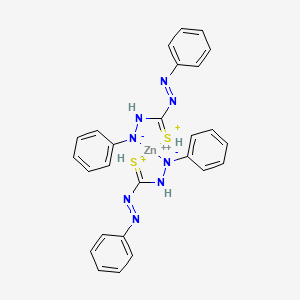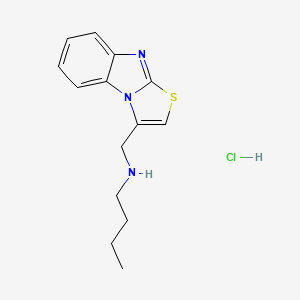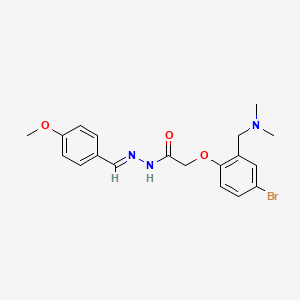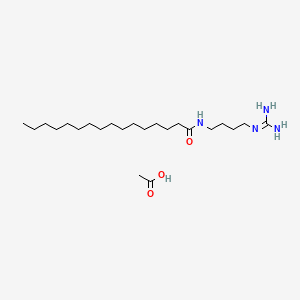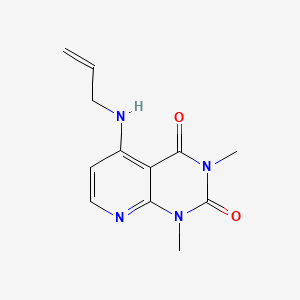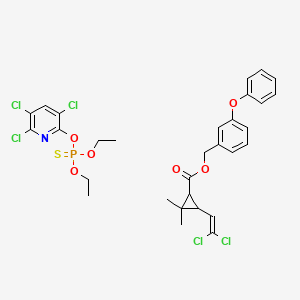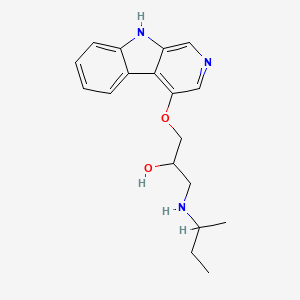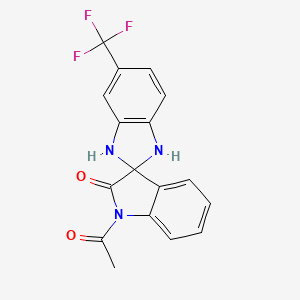
1,3-Dihydro-1'-acetyl-5-(trifluoromethyl)spiro(2H-benzimidazole-2,3'-(3H)indol)-2'(1'H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,3-Dihydro-1’-acetyl-5-(trifluoromethyl)spiro(2H-benzimidazole-2,3’-(3H)indol)-2’(1’H)-one is a complex organic compound characterized by its unique spiro structure, which involves a benzimidazole ring fused to an indole ring. The presence of a trifluoromethyl group and an acetyl group adds to its chemical diversity, making it a compound of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Dihydro-1’-acetyl-5-(trifluoromethyl)spiro(2H-benzimidazole-2,3’-(3H)indol)-2’(1’H)-one typically involves multiple steps:
Formation of the Benzimidazole Ring: This can be achieved by condensing o-phenylenediamine with a suitable carboxylic acid or its derivatives under acidic conditions.
Introduction of the Indole Ring: The indole ring can be introduced through a Fischer indole synthesis, where phenylhydrazine reacts with a ketone or aldehyde.
Spiro Formation: The spiro linkage is formed by a cyclization reaction, often involving a nucleophilic attack on an electrophilic center.
Acetylation: The acetyl group is introduced via acetylation using acetic anhydride or acetyl chloride.
Trifluoromethylation: The trifluoromethyl group is introduced using reagents like trifluoromethyl iodide or trifluoromethyl sulfonic acid.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of catalysts, high-throughput screening of reaction conditions, and continuous flow chemistry techniques.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the indole and benzimidazole rings.
Reduction: Reduction reactions can target the carbonyl group in the acetyl moiety.
Substitution: Electrophilic and nucleophilic substitution reactions can occur, especially at positions adjacent to the trifluoromethyl group.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Halogenating agents, nucleophiles like amines or thiols.
Major Products
Oxidation: Formation of quinones or other oxidized derivatives.
Reduction: Alcohols or amines, depending on the site of reduction.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
1,3-Dihydro-1’-acetyl-5-(trifluoromethyl)spiro(2H-benzimidazole-2,3’-(3H)indol)-2’(1’H)-one has applications in several fields:
Chemistry: Used as a building block for more complex molecules.
Medicine: Investigated for its potential as a pharmaceutical agent, particularly in cancer research due to its ability to interact with DNA and proteins.
Industry: Used in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The compound exerts its effects through various mechanisms:
Molecular Targets: It can interact with enzymes, DNA, and proteins, altering their function.
Pathways Involved: It may inhibit or activate specific biochemical pathways, depending on its binding affinity and the nature of the target molecule.
Comparison with Similar Compounds
Similar Compounds
1,3-Dihydro-1’-acetyl-5-(trifluoromethyl)spiro(2H-benzimidazole-2,3’-(3H)indol)-2’(1’H)-one: Similar in structure but may differ in functional groups or ring substitutions.
Spiroindolobenzimidazoles: Compounds with similar spiro structures but different substituents.
Trifluoromethylated Benzimidazoles: Compounds with trifluoromethyl groups but lacking the spiro linkage.
Uniqueness
The unique combination of a spiro linkage, trifluoromethyl group, and acetyl group makes 1,3-Dihydro-1’-acetyl-5-(trifluoromethyl)spiro(2H-benzimidazole-2,3’-(3H)indol)-2’(1’H)-one distinct. This combination imparts unique chemical properties and potential biological activities not found in other similar compounds.
Properties
CAS No. |
93500-62-0 |
|---|---|
Molecular Formula |
C17H12F3N3O2 |
Molecular Weight |
347.29 g/mol |
IUPAC Name |
1'-acetyl-5-(trifluoromethyl)spiro[1,3-dihydrobenzimidazole-2,3'-indole]-2'-one |
InChI |
InChI=1S/C17H12F3N3O2/c1-9(24)23-14-5-3-2-4-11(14)16(15(23)25)21-12-7-6-10(17(18,19)20)8-13(12)22-16/h2-8,21-22H,1H3 |
InChI Key |
ZYVKZNWPFWLLLX-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)N1C2=CC=CC=C2C3(C1=O)NC4=C(N3)C=C(C=C4)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


